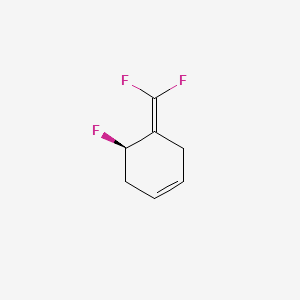
(5R)-4-(difluoromethylidene)-5-fluorocyclohexene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5R)-4-(difluoromethylidene)-5-fluorocyclohexene is a fluorinated organic compound with a unique structure that includes both difluoromethylidene and fluorocyclohexene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-4-(difluoromethylidene)-5-fluorocyclohexene typically involves multiple steps, starting from readily available precursors. One common method involves the fluorination of a cyclohexene derivative using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and may involve the use of solvents like dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters precisely, such as temperature, pressure, and reagent flow rates.
Chemical Reactions Analysis
Types of Reactions
(5R)-4-(difluoromethylidene)-5-fluorocyclohexene can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation reactions using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Typically performed in acidic or basic media, with temperatures ranging from room temperature to reflux conditions.
Reduction: Often carried out in anhydrous solvents under inert atmospheres to prevent moisture-sensitive reactions.
Substitution: Conducted in polar solvents like acetonitrile or dimethylformamide, with the addition of catalysts or initiators to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylidene ketones, while reduction could produce fluorinated alcohols. Substitution reactions might result in halogenated cyclohexenes.
Scientific Research Applications
Chemistry
In chemistry, (5R)-4-(difluoromethylidene)-5-fluorocyclohexene is used as a building block for synthesizing more complex fluorinated compounds
Biology
In biological research, this compound is studied for its potential as a fluorinated probe in imaging and diagnostic applications. The presence of fluorine atoms can improve the compound’s bioavailability and metabolic stability.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Fluorinated compounds often exhibit enhanced pharmacokinetic properties, such as increased lipophilicity and improved binding affinity to biological targets.
Industry
In the industrial sector, this compound is investigated for its use in the development of advanced materials, such as fluorinated polymers and coatings. Its unique properties can impart desirable characteristics, such as chemical resistance and thermal stability.
Mechanism of Action
The mechanism of action of (5R)-4-(difluoromethylidene)-5-fluorocyclohexene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- (5R)-4-(trifluoromethylidene)-5-fluorocyclohexene
- (5R)-4-(difluoromethylidene)-5-chlorocyclohexene
- (5R)-4-(difluoromethylidene)-5-bromocyclohexene
Uniqueness
Compared to similar compounds, (5R)-4-(difluoromethylidene)-5-fluorocyclohexene stands out due to its specific combination of difluoromethylidene and fluorocyclohexene groups. This unique structure imparts distinct chemical and physical properties, such as increased reactivity and stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H7F3 |
|---|---|
Molecular Weight |
148.13 g/mol |
IUPAC Name |
(5R)-4-(difluoromethylidene)-5-fluorocyclohexene |
InChI |
InChI=1S/C7H7F3/c8-6-4-2-1-3-5(6)7(9)10/h1-2,6H,3-4H2/t6-/m1/s1 |
InChI Key |
VSYGEQPFVUWOCL-ZCFIWIBFSA-N |
Isomeric SMILES |
C1C=CCC(=C(F)F)[C@@H]1F |
Canonical SMILES |
C1C=CCC(=C(F)F)C1F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















